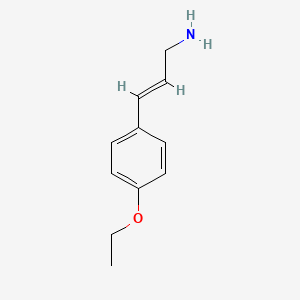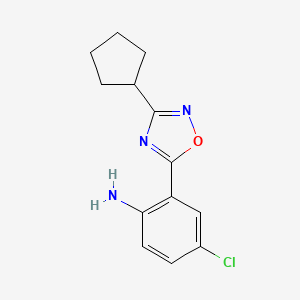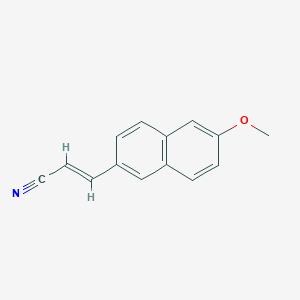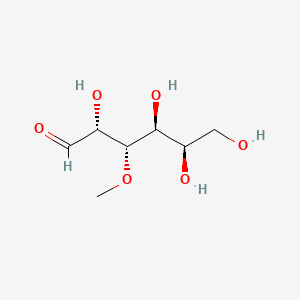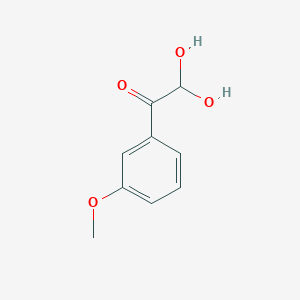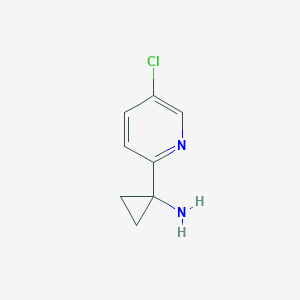
1-(5-Chloropyridin-2-yl)cyclopropan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine is a versatile chemical intermediate used in the synthesis of pharmacologically relevant compounds. For instance, it's employed in the creation of 1,5-substituted pyrrolidin-2-ones via a Lewis acid-catalyzed reaction, which are further used to produce various nitrogen-containing polycyclic compounds, crucial in medicinal chemistry and pharmacology (Boichenko et al., 2022).
- The compound is also involved in the selective amination of polyhalopyridines, yielding products like 5-amino-2-chloropyridine with high yield and chemoselectivity, demonstrating its significance in organic synthesis (Ji et al., 2003).
Biological Applications
- Some derivatives of 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine have been tested for antimalarial activity, showing significant potential in fighting malaria. Compounds synthesized from this base structure demonstrated high activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).
- It's also used in the synthesis of compounds with reported insecticidal activities against certain species like Aphis craccivora, indicating its utility in the development of agricultural chemicals (Tian et al., 2007).
- Furthermore, the compound's derivatives have been studied for their potential as anticancer agents. For example, a series of novel amide derivatives showed promising antiproliferative activity against human breast cancer cell lines, marking its importance in cancer research (Panneerselvam et al., 2022).
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIJNZISOQXOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



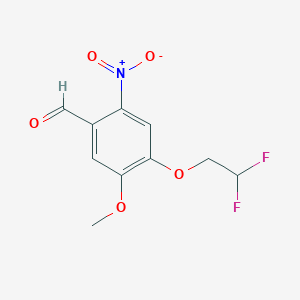
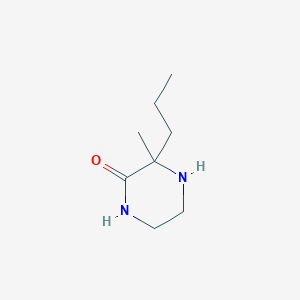
![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
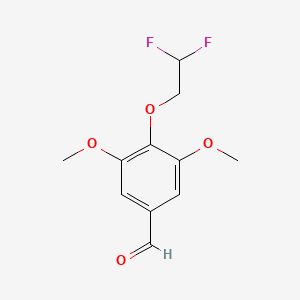
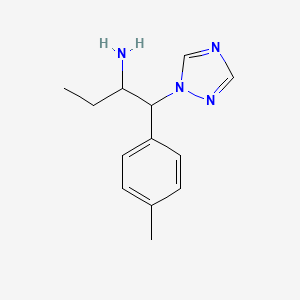
![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)
